An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
Introduction
The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique pharmacological profiles. Among these, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a compelling example of a privileged structure, integrating the key features of both pyrrole and piperidine rings. This bicyclic system is of significant interest due to the diverse biological activities exhibited by its derivatives, which include potential applications as anticancer and antidepressant agents.[1] The arrangement of nitrogen atoms and the partially saturated nature of the ring system impart specific physicochemical properties that are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
Understanding the fundamental physicochemical characteristics of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is paramount for its effective utilization in drug design and development. Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive analysis of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, offering a blend of predicted data and established experimental methodologies to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this promising scaffold.
Molecular Structure and Identifiers
The structural representation of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is presented below, followed by a table of its key molecular identifiers.
Figure 1: 2D Structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine
| Identifier | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| CAS Number | 1176405-02-9 |
| CAS Number (HCl salt) | 1555967-60-6[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is provided in the table below. It is important to note that due to a lack of publicly available experimental data, the pKa, logP, and solubility values are computationally predicted. The boiling point is also a predicted value.
| Property | Predicted Value |
| pKa | 9.5 ± 0.5 |
| logP | 0.8 ± 0.3 |
| Aqueous Solubility | >10 mg/mL |
| Boiling Point | 286.0 ± 30.0 °C[3] |
Acid Dissociation Constant (pKa)
The pKa of a molecule is a critical parameter that describes its state of ionization at a given pH. For 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the secondary amine in the piperidine ring is the most basic center, and its protonation state will significantly influence the molecule's solubility, permeability, and interaction with biological targets.
Predicted pKa and Its Significance:
The predicted pKa of approximately 9.5 for the conjugate acid of the piperidine nitrogen suggests that at physiological pH (7.4), the molecule will be predominantly in its protonated, cationic form. This has several important implications for drug development:
-
Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation and bioavailability.
-
Permeability: While high aqueous solubility is often beneficial, the charged nature of the molecule at physiological pH may hinder its passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Target Binding: The ability to form ionic interactions can be a key component of a drug's binding affinity to its biological target.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[4]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent, typically water or a co-solvent system if solubility is limited, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's relative solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes and its distribution within the body.
Predicted logP and Its Significance:
The predicted logP of approximately 0.8 for 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine suggests a relatively balanced hydrophilic-lipophilic character. This value falls within a favorable range for many drug candidates, as it indicates that the molecule possesses sufficient lipophilicity to partition into lipid bilayers while retaining enough hydrophilicity to be soluble in aqueous environments.
-
Absorption: A balanced logP is often associated with good oral absorption.
-
Distribution: This value suggests that the compound may distribute into various tissues without excessive accumulation in fatty tissues.
-
Metabolism and Excretion: Compounds with moderate logP values are less likely to be rapidly metabolized by hepatic enzymes and are more readily excreted.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method is the traditional and most reliable technique for measuring logP.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in either the aqueous or the n-octanol phase.
-
Partitioning: Combine the two phases in a sealed container and shake vigorously for a predetermined period to allow the compound to partition between the two layers.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical factor in drug development, influencing everything from in vitro assay performance to oral bioavailability.
Predicted Aqueous Solubility and Its Significance:
The predicted high aqueous solubility of >10 mg/mL for 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is consistent with its predicted pKa, which suggests that the molecule will be predominantly in its charged, and therefore more soluble, form at physiological pH.
-
Formulation: High solubility simplifies the development of aqueous formulations for both in vitro and in vivo studies.
-
Bioavailability: Good aqueous solubility is a prerequisite for adequate oral absorption.
-
In Vitro Assays: Prevents compound precipitation in aqueous assay buffers, ensuring accurate and reproducible results.
Experimental Protocol for Kinetic Solubility Determination:
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitated compound using a nephelometer (which measures light scattering) or by separating the precipitate via filtration or centrifugation and quantifying the remaining soluble compound by UV-Vis spectroscopy or LC-MS.
-
Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for kinetic solubility determination.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Pyrrole N-H |
| ~6.5-6.7 | t | 1H | Pyrrole C2-H |
| ~6.0-6.2 | t | 1H | Pyrrole C3-H |
| ~3.8-4.0 | s | 2H | Piperidine C4-H₂ |
| ~2.8-3.0 | t | 2H | Piperidine C7-H₂ |
| ~1.8-2.0 | m | 2H | Piperidine C6-H₂ |
| ~1.5-1.7 | br s | 1H | Piperidine N-H |
Predicted ¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~125-130 | Pyrrole C3a |
| ~120-125 | Pyrrole C7a |
| ~115-120 | Pyrrole C2 |
| ~100-105 | Pyrrole C3 |
| ~45-50 | Piperidine C4 |
| ~40-45 | Piperidine C7 |
| ~20-25 | Piperidine C6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Sharp | N-H stretch (pyrrole & piperidine) |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600-1450 | Medium | C=C stretch (pyrrole) |
| ~1200-1000 | Strong | C-N stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 122.10 | [M]⁺ (Molecular Ion) |
| 94.08 | [M - C₂H₄]⁺ (Loss of ethylene from piperidine ring) |
| 81.06 | [M - C₃H₅]⁺ (Fragmentation of the piperidine ring) |
Synthesis
A plausible synthetic route to 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be envisioned through a multi-step process starting from a suitable pyrrole derivative. One potential approach involves the construction of the piperidine ring onto the pyrrole core. A related synthesis for a similar pyrrolo[2,3-c]pyridine structure involves the reduction of a pyridinium salt.[5]
Plausible Synthetic Pathway:
Caption: A generalized synthetic pathway for 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.
Biological Significance
The pyrrolo[3,2-c]pyridine scaffold is a component of various biologically active molecules. Derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy.[6] The physicochemical properties discussed in this guide are instrumental in determining the drug-likeness of these derivatives. For instance, the basicity of the piperidine nitrogen allows for the formation of salts, which can improve solubility and facilitate formulation. The balanced lipophilicity is key for achieving adequate cell permeability to reach intracellular targets.
Relationship between Physicochemical Properties and Biological Activity:
Caption: Interplay of physicochemical properties and biological activity.
Conclusion
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine represents a valuable scaffold for the design of novel therapeutic agents. Its physicochemical profile, characterized by a basic nitrogen center, balanced lipophilicity, and high aqueous solubility, provides a solid foundation for the development of drug candidates with favorable ADME properties. While experimental data for the parent compound is limited, the predicted values and established analytical methodologies presented in this guide offer a robust framework for researchers to build upon. A thorough understanding and strategic manipulation of these physicochemical properties will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.
References
-
Angene International Limited. (n.d.). 4,5,6,7-Tetrahydro-5-azaindole 1176405-02-9. Retrieved from [Link]
-
European Patent Office. (2017). SPIROINDOLINONES AS DDR1 INHIBITORS. Retrieved from [Link]
-
J&W Pharmlab. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
- Synthesis, 1. (2011). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Thieme.
- Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
-
Yuhan Corporation. (n.d.). 4,5,6,7-TETRAHYDRO-5-AZAINDOLE,1176405-02-9. Retrieved from [Link]
-
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
Lab M². (n.d.). 1-甲基-4,5,6,7-四氢-5-氮杂吲哚, ≥95%. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
-
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
ResearchGate. (2023, June 20). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrrolo [3,2-c]pyridines1. Retrieved from [Link]
-
Biofount. (n.d.). 4,5,6,7-四氢-5-氮杂吲哚. Retrieved from [Link]
-
PubMed. (2024, August 3). Investigating experimental vs. Predicted pKa values for PET radiotracer. Retrieved from [Link]
Sources
- 1. Buy 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine [smolecule.com]
- 2. 1555967-60-6|4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. Investigating experimental vs. Predicted pKa values for PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
